(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Overview
Description
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group makes it particularly useful in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable aldehyde with cysteine or a cysteine derivative under acidic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazolidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Deprotected thiazolidine carboxylic acid.
Scientific Research Applications
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under basic conditions to allow for further reactions. The thiazolidine ring can interact with various molecular targets, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-1,3-thiazolidine-4-carboxylic acid: Lacks the 5,5-dimethyl substitution, resulting in different steric and electronic properties.
(S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid: Uses a different protecting group (Boc) which is removed under acidic conditions.
Uniqueness
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the Fmoc protecting group and the 5,5-dimethyl substitution on the thiazolidine ring. These features provide specific steric and electronic properties that make it particularly useful in peptide synthesis and other applications.
Biological Activity
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Thiazolidine Derivatives
Thiazolidine derivatives, including this compound, are known for their diverse biological activities. These compounds often exhibit antioxidant properties and can inhibit various enzymes, making them valuable in therapeutic applications.
Antioxidant Activity
Research indicates that thiazolidine derivatives demonstrate significant antioxidant activity. For instance, studies have shown that certain modifications to the thiazolidine structure can enhance its ability to scavenge free radicals and reduce lipid peroxidation. The antioxidant potential is often assessed using assays such as the TBARS (Thiobarbituric Acid Reactive Substances) assay, which measures malondialdehyde levels as an indicator of lipid peroxidation .
Enzyme Inhibition
One of the key biological activities attributed to this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin synthesis. This inhibition is particularly relevant in cosmetic applications for skin lightening and in treating hyperpigmentation disorders. The structure-activity relationship (SAR) studies suggest that specific substitutions at the 2 and 4 positions of the thiazolidine ring can significantly influence tyrosinase inhibitory activity .
Case Studies and Experimental Data
- Tyrosinase Inhibition : A study synthesized various thiazolidine derivatives and evaluated their tyrosinase inhibitory potential. Compounds with methoxy substitutions at position 2 exhibited lower IC50 values compared to hydroxyl-substituted derivatives, indicating stronger inhibitory effects .
- Antioxidant Properties : In another study evaluating lipid peroxidation inhibition, compounds with cyclohexyl moieties at position 4 showed enhanced antioxidant activity compared to their unsubstituted counterparts. The effective concentration (EC50) values were significantly lower for these derivatives .
- Cell Line Studies : Thiazolidine derivatives have been tested against various cancer cell lines. For instance, a derivative exhibited cytotoxicity against the HT-29 cell line with an IC50 value of 0.31 ± 0.022 µM, highlighting its potential as an anticancer agent .
Applications in Drug Development
This compound serves multiple roles in drug development:
- Peptide Synthesis : It acts as a protecting group in peptide synthesis, facilitating selective modifications without interference from other functional groups .
- Bioconjugation : The compound aids in attaching biomolecules for targeted therapies and diagnostics .
- Novel Pharmaceutical Design : Its unique structure allows chemists to explore new synthetic pathways for creating drugs targeting specific biological pathways .
Comparative Analysis of Biological Activities
Compound | Biological Activity | IC50 Value (µM) | Notes |
---|---|---|---|
This compound | Tyrosinase Inhibition | Varies by substitution | Stronger inhibition with methoxy groups |
Thiazolidine Derivative A | Antioxidant | EC50 = 0.565 ± 0.051 | Enhanced activity with cyclohexyl substitution |
Thiazolidine Derivative B | Cytotoxicity (HT-29) | 0.31 ± 0.022 | Significant anticancer potential |
Properties
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWBFHCBDIMJQV-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124851 | |
Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141636-66-0 | |
Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141636-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.